N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It features a trifluoromethyl group, which is known for its significant electronegativity and its ability to influence the chemical properties of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline can be achieved through several methods. . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby modulating the activity of the enzyme or receptor. This interaction can influence various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-3-methoxyaniline
- N-isopropyl-N-(trifluoromethyl)aniline
- 3-methoxy-N-(trifluoromethyl)aniline
Uniqueness
N-isopropyl-3-methoxy-N-(trifluoromethyl)aniline is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14F3NO |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
3-methoxy-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)15(11(12,13)14)9-5-4-6-10(7-9)16-3/h4-8H,1-3H3 |
InChI Key |
IMGKZBUMGSKZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC(=CC=C1)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.